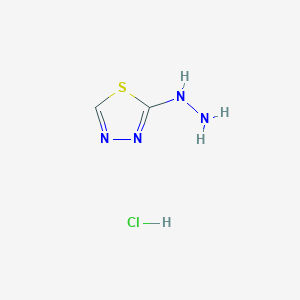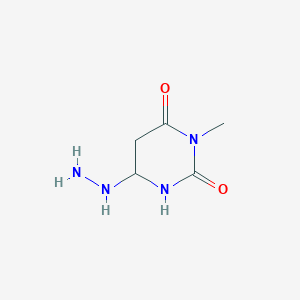
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents . The reaction conditions often include the use of solvents like ethanol and water, with the addition of acids such as nitric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms, often using alkylating agents or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinyl group is particularly reactive, allowing it to participate in redox reactions and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: Another diazinane with two nitrogen atoms in a six-membered ring.
Hexahydropyrimidine: A similar compound with a different arrangement of nitrogen atoms.
Hexahydropyridazine: Another related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of a hydrazinyl group. This makes it particularly versatile in chemical reactions and valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10N4O2 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6-hydrazinyl-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H10N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h3,8H,2,6H2,1H3,(H,7,11) |
InChI-Schlüssel |
HZNYFDGGEJBNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC(NC1=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


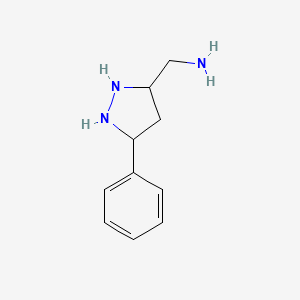
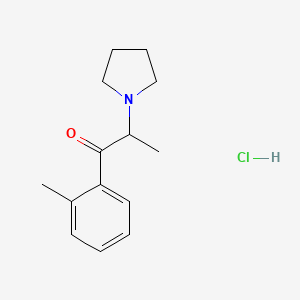


![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
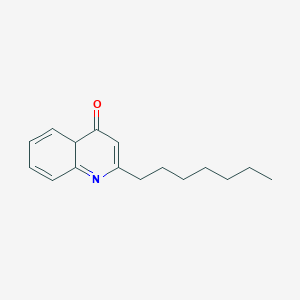
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
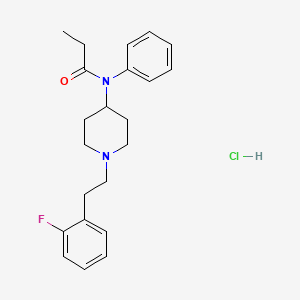
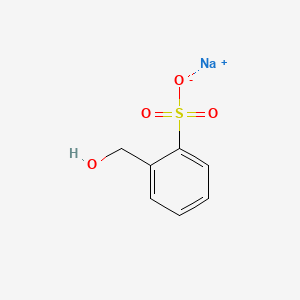
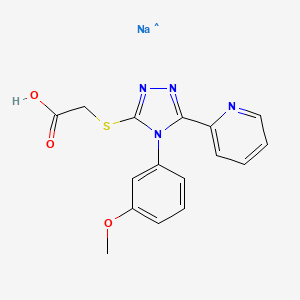
![4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)
